molecular formula C11H18N4O B6522992 5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide CAS No. 553672-06-3

5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B6522992
CAS RN: 553672-06-3
M. Wt: 222.29 g/mol
InChI Key: IKUXBEAMCJRXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide” is a compound that belongs to the class of 5-amino-pyrazoles . These compounds are known for their diverse applications in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .


Synthesis Analysis

5-amino-pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . These compounds are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms . The structure of this compound has been characterized by 1H NMR, 13C NMR and HRMS .


Chemical Reactions Analysis

5-amino-pyrazoles are used as reagents in the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used in the synthesis of poly-substituted heterocyclic compounds and fused heterocyclic compounds . The chemical reactions involving these compounds include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Scientific Research Applications

5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as this compound-2-carboxylic acid and this compound-3-carboxylic acid. It has also been used in drug discovery, as it has been found to have anticonvulsant activity in mice. In addition, this compound has been used in biochemical and physiological studies, as it has been found to have effects on the nervous system, as well as on the cardiovascular system.

Mechanism of Action

The mechanism of action of 5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed that this compound acts as an agonist of the GABAA receptor, which is a type of receptor involved in the regulation of neuronal excitability. In addition, this compound has been found to have effects on the cardiovascular system, as it has been found to have a vasodilatory effect.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anticonvulsant activity in mice, as well as to have a vasodilatory effect on the cardiovascular system. In addition, this compound has been found to have effects on the nervous system, as it has been found to act as an agonist of the GABAA receptor.

Advantages and Limitations for Lab Experiments

The use of 5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide in laboratory experiments has a number of advantages. This compound is relatively easy to synthesize, and it can be used in a variety of scientific applications. In addition, this compound has been found to have effects on the nervous system and the cardiovascular system, which can be useful in biochemical and physiological studies.
However, there are also some limitations to the use of this compound in laboratory experiments. This compound is not approved for human use, and it has been found to have some toxic effects in mice. In addition, this compound has not been extensively studied, and more research is needed to fully understand its mechanism of action and its effects on the body.

Future Directions

There are a number of potential future directions for the use of 5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide. One potential direction is to investigate the compound’s potential therapeutic applications, such as its potential use as an anticonvulsant or vasodilator. In addition, further research could be done to investigate the mechanism of action of this compound and its effects on the nervous system and cardiovascular system. Finally, more research could be done to investigate the potential toxic effects of this compound, as well as its potential interactions with other compounds.

Synthesis Methods

The synthesis of 5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide involves a two-step process. First, the cyclohexyl-1-methylpyrazole-4-carboxamide is synthesized from the reaction of cyclohexanone with ethyl chloroformate and sodium azide. This reaction produces the cyclohexyl-1-methylpyrazole-4-carboxamide. The second step involves the reaction of the cyclohexyl-1-methylpyrazole-4-carboxamide with ethylenediamine to yield this compound.

properties

IUPAC Name

5-amino-3-cyclohexyl-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-15-10(12)8(11(13)16)9(14-15)7-5-3-2-4-6-7/h7H,2-6,12H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUXBEAMCJRXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2CCCCC2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205499
Record name 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

553672-06-3
Record name 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553672-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.